molecular formula C11H11BrFN3 B6625307 5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Cat. No.: B6625307
M. Wt: 284.13 g/mol
InChI Key: MXECJCKEVOIOBB-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines. These compounds are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 2-methylaniline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Imidazole Substitution: The imidazole moiety can be introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group on the aniline derivative.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the aniline moiety.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a building block for designing new pharmaceuticals.

    Biology: As a probe or ligand in biochemical assays.

    Materials Science: In the development of new materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-4-fluoro-2-methylaniline: Lacks the imidazole moiety.

    4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline: Lacks the bromine atom.

    5-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline: Lacks the fluorine atom.

Uniqueness

The presence of both bromine and fluorine atoms, along with the imidazole moiety, makes 5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c1-7-4-9(13)8(12)5-10(7)16-6-11-14-2-3-15-11/h2-5,16H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECJCKEVOIOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NCC2=NC=CN2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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